5H-[1,2,4]Triazolo[3,4-A]isoindole is a heterocyclic compound classified within the triazoloisoindole family. This compound is characterized by a unique structure that consists of a triazole ring fused to an isoindole framework, which imparts significant stability and diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anticancer, antimicrobial, and antiviral research.
The compound's chemical identity is confirmed by its CAS number 61928-56-1. It falls under the broader category of triazoloisoindoles, which are known for their varied biological properties and potential as pharmaceutical agents. The structural uniqueness of 5H-[1,2,4]triazolo[3,4-A]isoindole contributes to its classification as a valuable scaffold in drug design.
The synthesis of 5H-[1,2,4]triazolo[3,4-A]isoindole typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 2-aminobenzylamine with triethyl orthoformate and hydrazine hydrate, leading to the formation of the triazoloisoindole ring system. This method is notable for its efficiency and ability to produce the desired compound under mild conditions.
5H-[1,2,4]triazolo[3,4-A]isoindole has a molecular formula of C9H7N3 and a molecular weight of 157.17 g/mol. Its structural representation can be described using various notation systems:
The triazole ring is fused with the isoindole component, creating a stable aromatic system that is conducive to various chemical reactions and interactions with biological targets.
5H-[1,2,4]triazolo[3,4-A]isoindole can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these chemical transformations. For instance:
These reactions often yield major products such as N-oxides and substituted derivatives with diverse functional groups depending on the specific reagents employed.
The mechanism of action for 5H-[1,2,4]triazolo[3,4-A]isoindole involves its interaction with specific biological targets. It has been shown to inhibit certain enzymes by binding to their active sites. This inhibition effectively blocks enzymatic activity crucial for various cellular processes. The precise molecular interactions are still under investigation but suggest potential pathways for therapeutic applications.
5H-[1,2,4]triazolo[3,4-A]isoindole exhibits several notable physical properties:
The chemical properties include reactivity patterns that allow for various modifications through oxidation, reduction, and substitution reactions. The stability of the compound under different conditions makes it suitable for further derivatization in synthetic applications.
| Property | Value |
|---|---|
| CAS Number | 61928-56-1 |
| Molecular Formula | C9H7N3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 5H-[1,2,4]triazolo[3,4-a]isoindole |
| InChI Key | WHUXSYJZVMOZIA-UHFFFAOYSA-N |
5H-[1,2,4]triazolo[3,4-A]isoindole has numerous scientific applications:
The versatility of this compound underscores its significance in ongoing research across multiple scientific disciplines.
The 5H-[1,2,4]triazolo[3,4-a]isoindole scaffold represents a privileged architecture in modern heterocyclic chemistry, characterized by a fused bicyclic system that integrates a 1,2,4-triazole ring with an isoindole moiety. This hybrid structure embodies a rigid planar conformation that facilitates precise molecular interactions with biological targets, particularly in oncology and infectious disease therapeutics. Its emergence aligns with medicinal chemistry’s strategic focus on N-heterocyclic frameworks to enhance drug-like properties, including metabolic stability, solubility, and target affinity. Historically underexplored due to synthetic challenges, recent methodological advances have positioned this scaffold as a versatile pharmacophore in targeted drug discovery [5].
The core topology of 5H-[1,2,4]triazolo[3,4-a]isoindole consists of a five-membered 1,2,4-triazole fused to the a-bond of a six-membered isoindole, creating a π-electron-deficient system. This fusion engenders distinctive electronic properties, including a dipole moment of ~4.2 Debye, which promotes interactions with enzyme catalytic pockets. The triazole ring contributes two nitrogen atoms (N1 and N4) capable of acting as hydrogen bond acceptors, while the bridgehead nitrogen (N2) exhibits basicity (predicted pKa ~3.5), enabling salt formation under physiological conditions [5] [7].
Substitution tolerance is a critical structural feature:
Table 1: Structural Analogs and Their Key Features
| Compound Name | Substituents | PubChem CID | Molecular Formula |
|---|---|---|---|
| 2-(4-Chlorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole | C3: 4-Cl-C₆H₄ | 134450 | C₁₅H₁₀ClN₃ |
| 2-(3-Ethoxyphenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole | C3: 3-EtO-C₆H₄ | 134451 | C₁₇H₁₅N₃O |
| 3,6-Diaryl-[1,2,4]triazolo[4,3-a]pyridine* | Analogous fused system | - | - |
*Structural analog illustrating bioisosteric principles [4].
The scaffold’s conformational rigidity restricts rotational freedom, reducing entropy penalties during protein binding. X-ray crystallography reveals a near-coplanar arrangement (dihedral <10°) between the triazole and isoindole rings, facilitating deep insertion into kinase ATP pockets. This geometry underpins its utility in designing tubulin polymerization inhibitors and EGFR tyrosine kinase antagonists, where planar stacking with aromatic residues (e.g., Phe832 in EGFR) is critical [4] [8].
The synthetic exploration of triazolo-isoindoles began in earnest in the late 1990s, driven by challenges in achieving regioselective cyclization. Seminal work by Coutouli-Argyropoulo et al. (2000) established the first reliable intramolecular condensation route using 1-substituted-1,2,4-triazol-4-ium methylides under thermal conditions. This method yielded the core scaffold but suffered from low efficiency (45–60% yields) and harsh reagents like picryl chloride [5].
Methodological milestones include:
Table 2: Evolution of Synthetic Strategies
| Synthetic Era | Key Methodology | Reaction Time | Yield Range | Limitations |
|---|---|---|---|---|
| Traditional (1990s) | Thermal cyclization of ylides | 12–24 hours | 45–60% | Regioisomer formation |
| Microwave-Assisted (2010s) | Solvent-free cyclization under irradiation | 30 sec–5 min | 75–90% | Specialized equipment needed |
| Catalytic Modern (2020s) | CuAAC & Suzuki-Miyaura couplings | 1–4 hours | 80–95% | Catalyst cost |
The scaffold’s entry into medicinal chemistry accelerated with the discovery of its dual pharmacological capabilities:
Recent innovations focus on molecular hybridization, exemplified by [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-1,2,3-triazoles. These chimeric structures exhibit enhanced EGFR inhibition (IC₅₀: 10.5–15.2 µM) by simultaneously engaging the ATP pocket and allosteric sites, underscoring the scaffold’s adaptability in multi-target drug design [8] [9].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7